molecular formula C17H22N4O B2422296 2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide CAS No. 2034388-46-8

2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide

Cat. No. B2422296
CAS RN: 2034388-46-8
M. Wt: 298.39
InChI Key: NVBLVHOGAQHUHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were synthesized and their structures were established based on elemental analysis, IR and NMR spectra, and X-ray diffraction studies . Another study reported the successful synthesis of some hydrazine-coupled pyrazoles .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as elemental analysis, IR and NMR spectra, and X-ray diffraction studies . These techniques can provide detailed information about the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide” are not available, related compounds have been studied. For example, p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were found to provide both N1 and N4 for coordination with ruthenium, depending on the conditions .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by Leishmania species, affects millions worldwide. Researchers have investigated the potential of pyrazole-bearing compounds, including our target molecule, as antileishmanial agents . By inhibiting parasite growth or promoting host immune responses, these compounds could offer therapeutic benefits.

Fluorescent Probes and Imaging Agents

Researchers often modify compounds to create fluorescent probes for cellular imaging. By incorporating our molecule into such probes, scientists can visualize specific cellular processes.

Future Directions

Future research could focus on further exploring the properties and potential applications of “2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide”. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

2-cyclopentyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-21-12-15(11-20-21)16-8-14(6-7-18-16)10-19-17(22)9-13-4-2-3-5-13/h6-8,11-13H,2-5,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBLVHOGAQHUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide

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